2-(2,4-Difluorophenyl)oxirane
Overview
Description
2-(2,4-Difluorophenyl)oxirane, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer.
Scientific Research Applications
Proteomics Research
2-(2,4-Difluorophenyl)oxirane: is utilized in proteomics research as a biochemical tool . Its properties make it suitable for studying protein interactions and functions. It can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques to understand protein structure and dynamics.
Drug Design and Synthesis
This compound serves as a crucial intermediate in the synthesis of azole antifungal drugs . Its unique structure allows for the creation of novel triazole derivatives, which are evaluated for their antifungal properties against various strains of fungi, including Candida albicans .
Biochemical Studies
In biochemical studies, 2-(2,4-Difluorophenyl)oxirane is used to investigate the biochemical pathways and mechanisms of action within biological systems . Its reactivity can be harnessed to study enzyme-catalyzed reactions and to probe the function of biological molecules.
Industrial Applications
While primarily used for research, this compound has potential industrial applications. It could be used in the synthesis of various chemical products, including pharmaceutical intermediates and other specialized chemicals .
Environmental Impact Studies
The environmental impact of 2-(2,4-Difluorophenyl)oxirane is an area of study, particularly in terms of its biodegradability and potential effects on ecosystems . Research in this field aims to understand how this compound interacts with environmental factors and to assess its safety for use.
Safety and Handling in Research Settings
Understanding the safety and handling requirements of 2-(2,4-Difluorophenyl)oxirane is essential for its use in research settings. It involves studying its physicochemical properties, potential hazards, and the necessary precautions to ensure safe usage in laboratories .
Regulatory Status
Research into the regulatory status of 2-(2,4-Difluorophenyl)oxirane is important for compliance with legal and safety standards. It includes examining its classification, handling restrictions, and any regulatory guidelines that govern its use in scientific research .
Photocatalytic Activity
Studies have explored the use of 2-(2,4-Difluorophenyl)oxirane in photocatalytic applications, such as hydrogen evolution from water. This involves investigating its ability to act as a photosensitizer and its effectiveness in catalyzing light-driven chemical reactions .
properties
IUPAC Name |
2-(2,4-difluorophenyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIKHXTPLYZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)oxirane |
Synthesis routes and methods
Procedure details
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